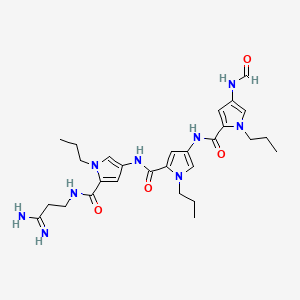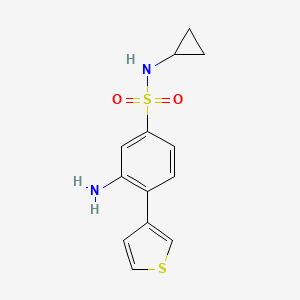![molecular formula C13H17IN4O B13978524 4-(8-Amino-1-iodoimidazo[1,5-a]pyrazin-3-yl)cyclohexanemethanol CAS No. 867163-56-2](/img/structure/B13978524.png)
4-(8-Amino-1-iodoimidazo[1,5-a]pyrazin-3-yl)cyclohexanemethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(8-Amino-1-iodoimidazo[1,5-a]pyrazin-3-yl)cyclohexanemethanol is a complex organic compound featuring an imidazo[1,5-a]pyrazine core
準備方法
The synthesis of 4-(8-Amino-1-iodoimidazo[1,5-a]pyrazin-3-yl)cyclohexanemethanol typically involves multi-step reactions. The preparation methods often include:
Formation of the imidazo[1,5-a]pyrazine core: This step involves the cyclization of appropriate precursors under specific conditions.
Introduction of the amino and iodo groups: These functional groups are introduced through substitution reactions, often using reagents like iodine and amines.
Attachment of the cyclohexanemethanol moiety: This step may involve coupling reactions, such as Suzuki or Heck coupling, to attach the cyclohexanemethanol group to the imidazo[1,5-a]pyrazine core.
化学反応の分析
4-(8-Amino-1-iodoimidazo[1,5-a]pyrazin-3-yl)cyclohexanemethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The iodo group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide or thiols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
科学的研究の応用
4-(8-Amino-1-iodoimidazo[1,5-a]pyrazin-3-yl)cyclohexanemethanol has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new materials and compounds.
Biological Studies: The compound is used in biological research to study its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: It may be utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The exact mechanism of action of 4-(8-Amino-1-iodoimidazo[1,5-a]pyrazin-3-yl)cyclohexanemethanol is not well-documented. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound’s structure suggests potential interactions with nucleophilic sites in biological molecules.
類似化合物との比較
4-(8-Amino-1-iodoimidazo[1,5-a]pyrazin-3-yl)cyclohexanemethanol can be compared with similar compounds, such as:
4-(8-Amino-3-(1-(but-2-ynoyl)pyrrolidin-2-yl)imidazo[1,5-a]pyrazin-1-yl)-N-(pyridin-2-yl)benzamide: This compound features a similar imidazo[1,5-a]pyrazine core but with different substituents, leading to distinct properties and applications.
Benzyl 4-(8-amino-1-iodoimidazo[1,5-a]pyrazin-3-yl)piperidine-1-carboxylate: Another related compound with a piperidine moiety, which may exhibit different biological activities and chemical reactivity.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer unique chemical and biological properties.
特性
CAS番号 |
867163-56-2 |
|---|---|
分子式 |
C13H17IN4O |
分子量 |
372.20 g/mol |
IUPAC名 |
[4-(8-amino-1-iodoimidazo[1,5-a]pyrazin-3-yl)cyclohexyl]methanol |
InChI |
InChI=1S/C13H17IN4O/c14-11-10-12(15)16-5-6-18(10)13(17-11)9-3-1-8(7-19)2-4-9/h5-6,8-9,19H,1-4,7H2,(H2,15,16) |
InChIキー |
HLCDWFWIIFAGIZ-UHFFFAOYSA-N |
正規SMILES |
C1CC(CCC1CO)C2=NC(=C3N2C=CN=C3N)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![(10R,11R)-2-Chloro-11-((methylamino)methyl)-10,11-dihydrodibenzo[b,f]oxepine-10-carboxylic acid](/img/structure/B13978478.png)







